4-(2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Description

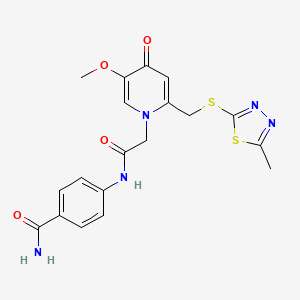

This compound is a synthetic benzamide derivative featuring a pyridinone core substituted with a 5-methyl-1,3,4-thiadiazole moiety via a thioether linkage. Its structure integrates a methoxy group at the pyridinone’s 5-position and an acetamido-benzamide side chain. Its synthesis involves multi-step reactions, including thiadiazole ring formation (via oxidation of thiohydrazones) and subsequent coupling with pyridinone intermediates .

Properties

IUPAC Name |

4-[[2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S2/c1-11-22-23-19(30-11)29-10-14-7-15(25)16(28-2)8-24(14)9-17(26)21-13-5-3-12(4-6-13)18(20)27/h3-8H,9-10H2,1-2H3,(H2,20,27)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXDMDYFBJXSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide , with CAS number 933206-50-9 , belongs to a class of compounds characterized by their complex molecular structure, which includes a pyridine ring, a thiadiazole moiety, and various functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O4S2 |

| Molecular Weight | 445.5 g/mol |

| Structure | Chemical Structure |

Pharmacological Properties

Preliminary studies indicate that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The presence of the thiadiazole and pyridine structures suggests potential antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit enzymatic functions critical for bacterial survival .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways. Thiadiazole derivatives are known to interact with enzymes involved in inflammation, potentially reducing cytokine production and inflammatory responses .

- Anticancer Activity : In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For instance, derivatives with similar scaffolds have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), indicating that this compound could possess similar anticancer properties .

The mechanisms underlying the biological activities of this compound may involve:

- Enzyme Inhibition : The compound likely inhibits specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Interaction : It may interact with various receptors in the body, modulating signaling pathways that lead to reduced inflammation or apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that similar thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of cell membrane integrity and inhibition of protein synthesis.

- Cancer Cell Line Evaluation : Research evaluated the anticancer potential of related compounds using MTT assays on A549 and MDA-MB-231 cell lines. Results indicated IC50 values ranging from 10 µM to 20 µM, suggesting moderate potency against these cancer types .

Comparison with Similar Compounds

Research Findings and Limitations

- Experimental Gaps: No in vitro or in vivo data for the target compound were identified in the provided evidence. Existing studies on analogs (e.g., ) lack mechanistic detail.

Q & A

Q. What are the key synthetic strategies for preparing 4-(2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide?

The synthesis involves multi-step reactions starting with the formation of intermediate thiadiazole and pyridinone moieties. For example, thiadiazole rings are typically synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by purification via recrystallization from DMSO/water mixtures . Pyridinone intermediates are generated through nucleophilic substitution or condensation reactions, often employing coupling agents like EDCI/HOBt for amide bond formation . Final purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- ¹H/¹³C NMR : Conducted in DMSO-d₆ to resolve proton environments (e.g., acetamido NH at δ 10.2–10.8 ppm, pyridinone C=O at δ 165–170 ppm) .

- IR Spectroscopy : Identifies key functional groups (e.g., thiadiazole C-S stretching at 680–720 cm⁻¹, amide C=O at 1650–1680 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 531.2) .

Q. What functional groups are most influential in the compound’s biological activity?

The thiadiazole ring enhances antimicrobial activity via sulfur-mediated electron withdrawal, while the pyridinone moiety contributes to kinase inhibition through hydrogen bonding. The acetamido linker improves solubility and pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for large-scale production?

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent Optimization : Replace ethanol with acetonitrile for higher thiadiazole cyclization efficiency (yield increase from 65% to 82%) .

- Continuous Flow Reactors : Improve temperature control during exothermic steps (e.g., POCl₃ reactions), reducing decomposition .

Q. How should contradictory biological activity data be resolved?

- Orthogonal Assays : Validate antimicrobial results using both broth microdilution (MIC) and time-kill assays to distinguish static vs. cidal effects .

- Structural Analog Comparison : Compare activity against analogs with modified thiadiazole or pyridinone groups (Table 1) .

Table 1 : SAR of Structural Analogs

| Modified Moiety | Observed Activity Change | Reference |

|---|---|---|

| Thiadiazole → Oxadiazole | 50% loss in antimicrobial IC₅₀ | |

| Fluorobenzyl addition | 3× improved kinase inhibition |

Q. What methodologies are used to study target interactions via molecular docking?

- Protein Preparation : Retrieve crystal structures (e.g., PDB 3ERT for kinases) and optimize protonation states at pH 7.4 .

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 25 ų, exhaustiveness: 20) .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via MM-GBSA binding energy calculations .

Q. How can stability studies under varying conditions inform formulation development?

- Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C indicates suitability for solid dosage forms) .

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via UPLC. Instability at pH < 3 suggests enteric coating for oral delivery .

Q. What strategies mitigate data variability in biological replicates?

- Normalization : Express enzyme inhibition data as % activity relative to positive controls (e.g., 100 μM staurosporine for kinases) .

- Outlier Analysis : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in cell viability assays .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting solubility data (e.g., experimental vs. COSMO-RS predictions) using shake-flask assays with HPLC quantification .

- Experimental Design : Use factorial DOE (e.g., 2³ design) to assess interactions between temperature, solvent polarity, and catalyst loading during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.